![molecular formula C14H22N2O2S B2702625 (E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide CAS No. 2094962-77-1](/img/structure/B2702625.png)
(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide, commonly known as DMPSA, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMPSA belongs to a class of compounds known as sulfonylureas, which are widely used as antidiabetic drugs. However, DMPSA has been found to have unique properties that make it a promising candidate for use in various scientific research applications.
作用机制
The mechanism of action of DMPSA involves the inhibition of the enzyme sulfonylurea receptor 1 (SUR1). This enzyme is involved in the regulation of insulin secretion and is also present in various other tissues, including the brain. Inhibition of SUR1 by DMPSA has been found to have various beneficial effects, including the inhibition of cancer cell proliferation and the reduction of inflammation.
Biochemical and Physiological Effects:
DMPSA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. DMPSA has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, DMPSA has been found to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of DMPSA for use in lab experiments is its high purity and stability. DMPSA has been found to be stable under various conditions and can be easily synthesized in large quantities. However, one of the limitations of DMPSA is its relatively high cost compared to other compounds.
未来方向
There are various future directions for the use of DMPSA in scientific research. One potential direction is the development of DMPSA-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the effects of DMPSA on various physiological processes, including glucose metabolism and insulin secretion. Further studies are also needed to investigate the potential side effects of DMPSA and its long-term safety. Overall, DMPSA has shown great promise as a compound for use in various scientific research applications.
合成方法
The synthesis of DMPSA involves the reaction of N,N-dimethylaminoethyl chloride with 2-phenylethenesulfonamide in the presence of potassium carbonate. The resulting product is then treated with isobutylmagnesium chloride to obtain DMPSA. This method has been optimized to yield high purity DMPSA with a good yield.
科学研究应用
DMPSA has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of DMPSA is in the treatment of cancer. Studies have shown that DMPSA can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMPSA has also been found to be effective in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
(E)-N-[1-(dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,12-16(3)4)15-19(17,18)11-10-13-8-6-5-7-9-13/h5-11,15H,12H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKKHRJXFPUYQI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(dimethylamino)-2-methylpropan-2-yl]-2-phenylethene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

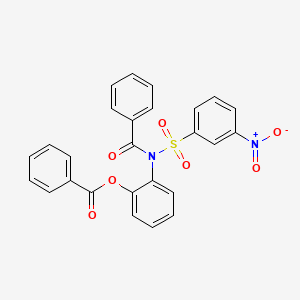
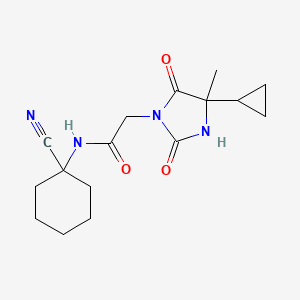


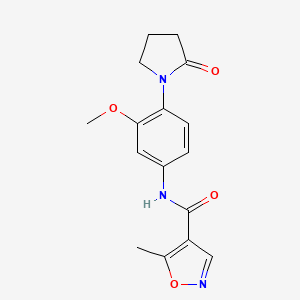
![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)
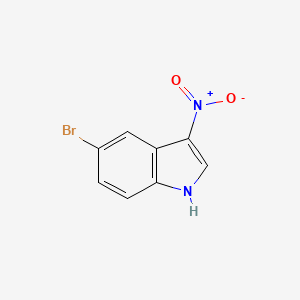

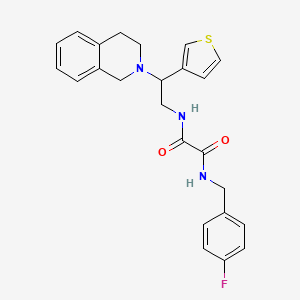
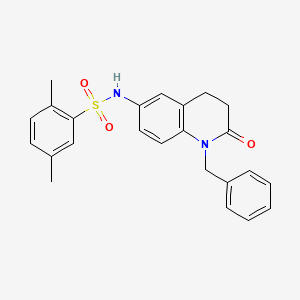
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702560.png)
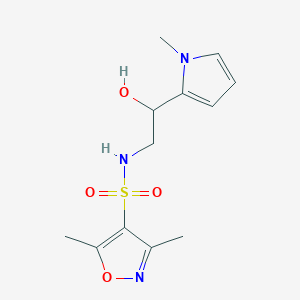
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702563.png)